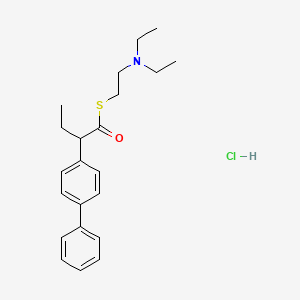
N-(2-(5-chloropyridin-2-yl)ethyl)-4-(((4-methoxyphenyl)sulfonamido)methyl)benzamide
Vue d'ensemble
Description
YU238259 is an inhibitor of homology-dependent DNA repair (HDR) that is lethal to BRCA2-/- but not BRCA2+/+ PEO1/4 cells (LD50s = 8.7 and >100 μM, respectively). YU238259 selectively inhibits HDR over non-homologous end joining (NHEJ), decreasing the number of U20S cells with ionizing radiation-induced BRCA1 foci but not 53BP1 or pDNA-PK foci. It also increases the number of ionizing radiation-induced double strand breaks (DSBs) in DLD-1 cells. YU238259 (1-20 μM) is cytotoxic to BRCA2-/- DLD-1, ATM-/- GM05849, and PTEN-/- U251 cells but has no effect on wild-type cells. In vivo, YU238259 (3 mg/kg) delays tumor growth and increases survival in a BRCA2-/-, but not a BRCA+/+, DLD-1 mouse xenograft model.
YU238259 Is a Novel Inhibitor of Homology-Dependent DNA Repair. YU238259 exhibits potent synthetic lethality in the setting of DNA damage response and DNA repair defects. YU238259 specifically inhibits homology-dependent DNA repair, but not non-homologous end-joining, in cell-based GFP reporter assays. Treatment with YU238259 is not only synergistic with ionizing radiation, etoposide, and PARP inhibition, but this synergism is heightened by BRCA2 deficiency.
Applications De Recherche Scientifique
Inhibitor of Homology-Dependent DNA Repair
YU238259 is a novel inhibitor of homology-dependent DNA repair . It exhibits synthetic lethality and radiosensitization in repair-deficient tumors . This means that it can potentially be used to target cancer cells that have deficiencies in their DNA repair mechanisms.
Radiosensitization in Repair-Deficient Tumors
YU238259 has been shown to exhibit radiosensitization in repair-deficient tumors . This means that it can potentially enhance the effectiveness of radiation therapy in treating certain types of cancer.
Synthetic Lethality in DNA Damage Response and DNA Repair Defects
YU238259 exhibits potent synthetic lethality in the setting of DNA damage response and DNA repair defects . This means that it can potentially be used to selectively kill cancer cells that have specific defects in their DNA repair mechanisms.
Synergistic with Ionizing Radiation, Etoposide, and PARP Inhibition
Treatment with YU238259 is not only synergistic with ionizing radiation, etoposide, and PARP inhibition, but this synergism is heightened by BRCA2 deficiency . This suggests that it can potentially be used in combination with these treatments to enhance their effectiveness, particularly in cancers that are deficient in BRCA2.
Potential Treatment for BRCA2-Negative Tumors
The growth of BRCA2-deficient human tumor xenografts in nude mice is significantly delayed by YU238259 treatment even in the absence of concomitant DNA-damaging therapy . This suggests that YU238259 or related small molecules may have clinical benefit to patients with advanced BRCA2-negative tumors, either as a monotherapy or as an adjuvant to radiotherapy and certain chemotherapies .
Overcoming Cisplatin Resistance in Human Ovarian Cancer Cells
YU238259, along with other DNA double-strand break repair inhibitors, has been shown to overcome the cisplatin resistance in human ovarian cancer cells . This suggests that it can potentially be used to enhance the effectiveness of cisplatin in treating ovarian cancer.
Propriétés
IUPAC Name |
N-[2-(5-chloropyridin-2-yl)ethyl]-4-[[(4-methoxyphenyl)sulfonylamino]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-30-20-8-10-21(11-9-20)31(28,29)26-14-16-2-4-17(5-3-16)22(27)24-13-12-19-7-6-18(23)15-25-19/h2-11,15,26H,12-14H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHURSOREGLQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCC3=NC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-chloropyridin-2-yl)ethyl)-4-(((4-methoxyphenyl)sulfonamido)methyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does YU238259 selectively inhibit HDR over other DNA repair pathways?
A: While the exact mechanism of action remains to be fully elucidated, research suggests that YU238259 specifically disrupts the HDR pathway without affecting Non-Homologous End Joining (NHEJ) [, , ]. This selectivity is crucial as it forms the basis for its synthetic lethality in cells deficient in other DNA repair mechanisms like BRCA2. Further research is needed to pinpoint the precise molecular target of YU238259 within the HDR pathway.
Q2: What evidence supports the potential of YU238259 as a cancer therapeutic?
A: Studies have shown that YU238259 exhibits potent synthetic lethality in cancer cells with compromised DNA repair mechanisms. Specifically, YU238259 significantly delayed the growth of BRCA2-deficient human tumor xenografts in mice, even without additional DNA-damaging treatments []. Additionally, it synergizes with other therapies like ionizing radiation, etoposide, and PARP inhibition, further highlighting its potential as an adjuvant therapy [, ].
Q3: What are the limitations of YU238259 observed in preclinical studies?
A: One study observed that the efficacy of YU238259 combined with cisplatin and etoposide was diminished under hypoxia, a common characteristic of the tumor microenvironment []. This suggests that alternative DNA repair pathways may be activated under hypoxia, potentially limiting the effectiveness of YU238259 in such conditions.
Q4: What is the significance of identifying SHROOM1 as a suppressor of HDR in relation to YU238259's mechanism of action?
A: Research identified SHROOM1 as a suppressor of HDR, and its knockdown significantly enhanced gene integration in the presence of CRISPR/Cas9, an effect reversible by YU238259 but not by NHEJ inhibitors []. This finding further supports the specificity of YU238259 towards HDR inhibition and suggests a potential interplay between SHROOM1 and YU238259's mechanism of action that warrants further investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



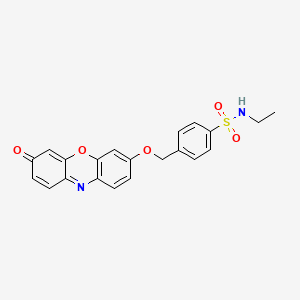
![N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide](/img/structure/B611826.png)
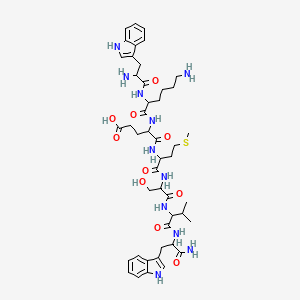

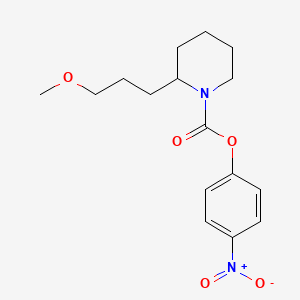
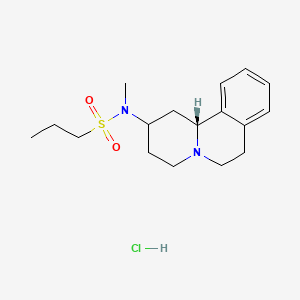
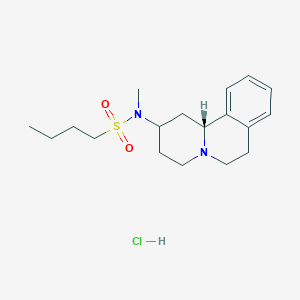



![4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B611840.png)
